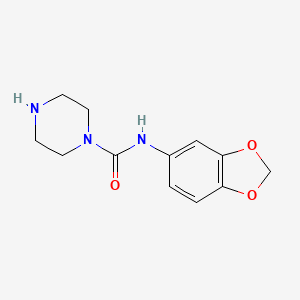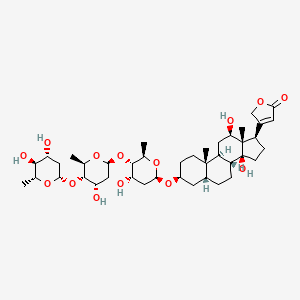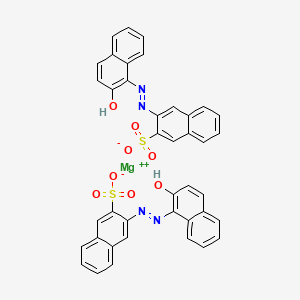
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole ring fused to a piperazine moiety, which is further connected to a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide typically involves the reaction of 1,3-benzodioxole with piperazine and a carboxylating agent. One common method includes the use of a palladium-catalyzed amination reaction, where the benzodioxole is first brominated using N-bromosuccinimide (NBS) and then coupled with piperazine in the presence of a palladium catalyst and a base such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products Formed
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound shares a similar benzodioxole and piperazine structure but includes a thieno[3,2-d]pyrimidin-4-yl group, which imparts different biological activities.
N-(1,3-benzodioxol-5-yl)-4-piperidinamine dihydrochloride: Another related compound with a piperidinamine moiety instead of a carboxamide group.
Uniqueness
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial function and the mTOR pathway under glucose starvation conditions makes it particularly valuable in cancer research.
Propiedades
Número CAS |
765899-29-4 |
|---|---|
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(15-5-3-13-4-6-15)14-9-1-2-10-11(7-9)18-8-17-10/h1-2,7,13H,3-6,8H2,(H,14,16) |
Clave InChI |
QPAPFAPOBXBNDW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)




![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)



